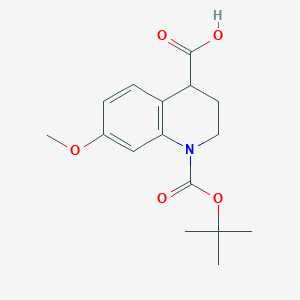
1-(tert-Butoxycarbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Protection of the Amine Group: The tert-butoxycarbonyl group is introduced to protect the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional functional groups, while reduction typically results in the removal of the protecting group to reveal the free amine .
Aplicaciones Científicas De Investigación
1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(tert-Butoxy)carbonyl]-4-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-7-ethoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Uniqueness
1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the specific positioning of the methoxy group on the quinoline core, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-12(14(18)19)11-6-5-10(21-4)9-13(11)17/h5-6,9,12H,7-8H2,1-4H3,(H,18,19) |
Clave InChI |
LONSQLJNLRMNIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
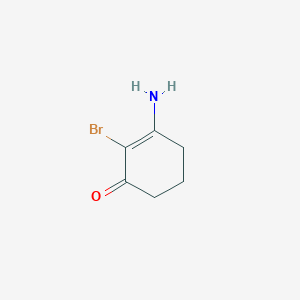
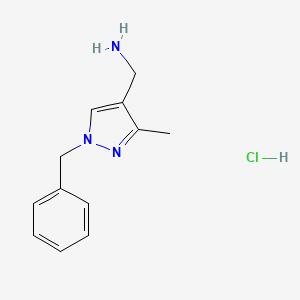
![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
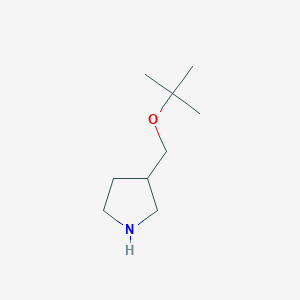
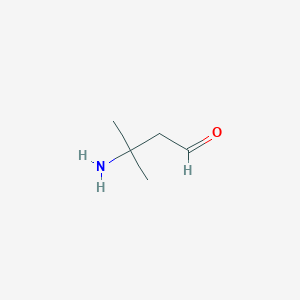



![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
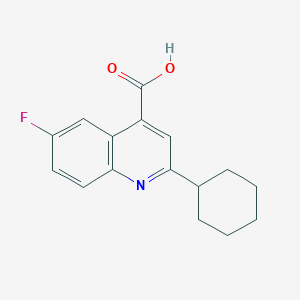
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)

